molecular formula C19H14N2O6S B10875660 2-(Phenylcarbamoyl)phenyl 2-nitrobenzenesulfonate

2-(Phenylcarbamoyl)phenyl 2-nitrobenzenesulfonate

Cat. No.: B10875660
M. Wt: 398.4 g/mol
InChI Key: NROOCDFMARZNHJ-UHFFFAOYSA-N
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Description

2-(ANILINOCARBONYL)PHENYL 2-NITRO-1-BENZENESULFONATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anilinocarbonyl group, a nitro group, and a benzenesulfonate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ANILINOCARBONYL)PHENYL 2-NITRO-1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of the anilinocarbonyl intermediate. This intermediate is then reacted with a nitrobenzene derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(ANILINOCARBONYL)PHENYL 2-NITRO-1-BENZENESULFONATE is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(ANILINOCARBONYL)PHENYL 2-NITRO-1-BENZENESULFONATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: The anilinocarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

2-(ANILINOCARBONYL)PHENYL 2-NITRO-1-BENZENESULFONATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(ANILINOCARBONYL)PHENYL 2-NITRO-1-BENZENESULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific structure and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(anilinocarbonyl)phenyl]-2-nitrobenzamide
  • 2-(anilinocarbonyl)phenyl 4-nitrobenzoate

Uniqueness

2-(ANILINOCARBONYL)PHENYL 2-NITRO-1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C19H14N2O6S

Molecular Weight

398.4 g/mol

IUPAC Name

[2-(phenylcarbamoyl)phenyl] 2-nitrobenzenesulfonate

InChI

InChI=1S/C19H14N2O6S/c22-19(20-14-8-2-1-3-9-14)15-10-4-6-12-17(15)27-28(25,26)18-13-7-5-11-16(18)21(23)24/h1-13H,(H,20,22)

InChI Key

NROOCDFMARZNHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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